molecular formula C16H17FN6O2 B2620346 N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893935-61-0

N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2620346
CAS No.: 893935-61-0
M. Wt: 344.35
InChI Key: DFBIUPIQOWIVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 3-fluorophenyl group at position 3 and an acetamide moiety at position 4. The N,N-diethyl substitution on the acetamide distinguishes it from closely related analogs. This scaffold is structurally analogous to bioactive molecules reported in agrochemical and pharmaceutical research, particularly those targeting enzyme inhibition (e.g., kinases or pesticidal targets) due to the electron-deficient triazole and pyrimidine rings . The fluorine atom at the meta position of the phenyl ring likely enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the diethyl groups may influence lipophilicity and solubility .

Properties

IUPAC Name

N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2/c1-3-21(4-2)13(24)9-22-10-18-15-14(16(22)25)19-20-23(15)12-7-5-6-11(17)8-12/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBIUPIQOWIVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, catalysts, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods: : Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: : N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions could use agents such as sodium borohydride. Substitution reactions often require halogenating agents or nucleophiles under specific pH and temperature conditions .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Acetamide Substituents

The most direct analog is 2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (RN 893932-43-9), which differs in the acetamide substitution (N-methyl-N-phenyl vs. N,N-diethyl) (Table 1).

Table 1: Structural and Hypothesized Property Comparison

Compound Name Acetamide Substituents Molecular Formula Molecular Weight (g/mol) Predicted LogP* Key Functional Differences
N,N-Diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]acetamide N,N-Diethyl C₁₉H₂₁FN₆O₂ 392.41 ~2.8 Higher lipophilicity, reduced steric bulk
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide N-Methyl-N-phenyl C₂₁H₁₈FN₆O₂ 414.40 ~3.5 Enhanced π-π interactions, steric hindrance

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Findings :

  • The N-methyl-N-phenyl analog’s aromatic ring may enhance binding to hydrophobic enzyme pockets, as seen in pesticidal sulfonamides (e.g., flumetsulam) .
Broader Triazolo-Pyrimidine Derivatives in Agrochemicals

Triazolo-pyrimidine derivatives are prominent in agrochemicals, though substituents dictate specificity:

Table 2: Functional Comparison with Pesticidal Triazolo-Pyrimidines

Compound Name Core Structure Substituents Primary Use Mechanism of Action
Flumetsulam [1,2,4]Triazolo[1,5-a]pyrimidine Sulfonamide, 2,6-difluorophenyl Herbicide Acetolactate synthase (ALS) inhibition
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 3-Fluorophenyl, N,N-diethylacetamide Undisclosed* Hypothesized kinase/pest target inhibition

Key Differences :

  • Flumetsulam’s sulfonamide group and difluorophenyl substituent optimize herbicidal activity via ALS binding, whereas the target compound’s acetamide and monofluorophenyl groups may favor interactions with mammalian enzymes (e.g., tyrosine kinases) .
  • The triazolo[4,5-d]pyrimidine core in the target compound is more electron-deficient than flumetsulam’s triazolo[1,5-a]pyrimidine, altering reactivity and binding modes .
Crystallographic and Computational Insights

Structural studies using programs like SHELXL (for small-molecule refinement) could resolve conformational differences between analogs. For example:

  • The N,N-diethyl group may adopt a staggered conformation, reducing crystal packing efficiency compared to the planar N-methyl-N-phenyl analog .
  • Computational docking studies (unavailable in provided evidence) are recommended to evaluate binding affinities to hypothesized targets.

Biological Activity

N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features suggest potential biological activities that are being explored in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C17H20FN5O\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{5}\text{O}

This compound features a triazole ring which is known for its diverse pharmacological properties. The presence of the fluorophenyl group enhances its electronic properties and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of intermediates leading to cyclization to form the triazole ring. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound. Additionally, Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) can provide insights into the functional groups present in the compound.

While the precise mechanism of action for this compound has not been fully elucidated, it is believed to interact with various biological macromolecules. Compounds with similar structures have shown significant interactions with proteins involved in cancer pathways and other therapeutic targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives exhibiting similar triazole structures have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines .
CompoundCell LineIC50 Value (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that compounds within this class could serve as potential leads for further development as anticancer agents.

Other Biological Activities

In addition to anticancer activity, triazole derivatives have been explored for various pharmacological effects including:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Certain triazoles have shown promise in reducing inflammation in preclinical models.
  • Enzyme Inhibition : Triazole compounds have been investigated for their ability to inhibit specific enzymes involved in disease processes.

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

  • Triazoloquinazolinone Derivatives : Research has shown that these compounds possess potent inhibitory activity against Polo-like Kinase 1 (Plk1), a critical target in cancer therapy .
  • Structure–Activity Relationship (SAR) : Studies focusing on SAR have identified key modifications that enhance biological activity and selectivity towards specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.